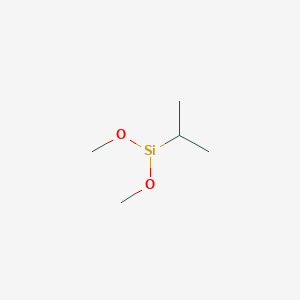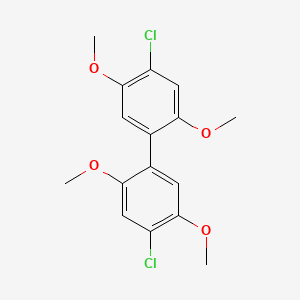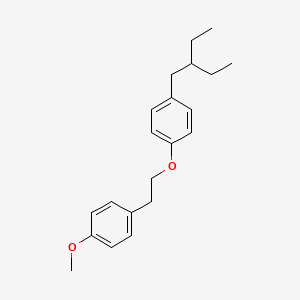
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with an ethylbutyl group and a methoxyphenyl ethoxy group. Aromatic ethers are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- typically involves the following steps:
-
Formation of the Ethylbutyl Substituent: : The ethylbutyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide (such as 2-ethylbutyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of benzene.
-
Introduction of the Methoxyphenyl Ethoxy Group: : The methoxyphenyl ethoxy group can be introduced through a Williamson ether synthesis. This reaction involves the reaction of a phenol derivative (such as 4-methoxyphenol) with an alkyl halide (such as 2-bromoethyl ether) in the presence of a strong base (such as sodium hydride) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- can undergo oxidation reactions, particularly at the ethylbutyl and methoxyphenyl ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the aromatic ring or the substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions facilitated by reagents such as chlorine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Chlorine (Cl₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes
Reduction: Cyclohexane derivatives
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-hydroxyphenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-chlorophenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-nitrophenyl)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
125814-10-0 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-(2-ethylbutyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)16-19-8-12-21(13-9-19)23-15-14-18-6-10-20(22-3)11-7-18/h6-13,17H,4-5,14-16H2,1-3H3 |
Clé InChI |
CLEUGGGCBXFBPB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



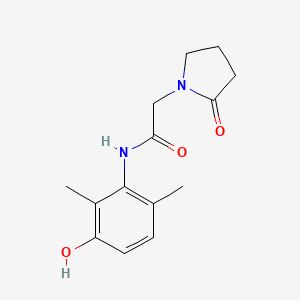



![[1,1'-Bi(cyclohexane)]-2-yl naphthalene-2-sulfonate](/img/structure/B14278228.png)


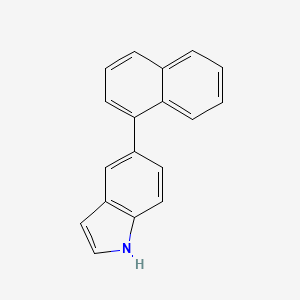
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
